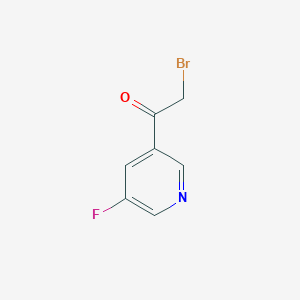

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC16390347

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrFNO |

|---|---|

| Molecular Weight | 218.02 g/mol |

| IUPAC Name | 2-bromo-1-(5-fluoropyridin-3-yl)ethanone |

| Standard InChI | InChI=1S/C7H5BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2 |

| Standard InChI Key | ZJJCBRLHVVJSRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1F)C(=O)CBr |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one belongs to the class of halogenated pyridines, with the systematic IUPAC name 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-one. Its molecular structure is defined by the following attributes:

-

Molecular Formula:

-

Canonical SMILES:

-

InChI Key: NTEVXGZFBVJCAP-UHFFFAOYSA-N (analogous to related compounds)

The pyridine ring’s substitution pattern enhances electrophilic reactivity at the bromine site while the electron-withdrawing fluorine atom stabilizes the aromatic system.

Physicochemical Properties

While direct data for this specific isomer are scarce, analogous compounds such as 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one provide insights:

-

Melting Point: 162–166°C (observed in structurally similar brominated ethanones)

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) but poorly soluble in water.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one typically involves sequential halogenation and functionalization steps:

-

Halogenation of Pyridine Precursors:

-

Purification:

Key Reaction Parameters

-

Temperature: 0–25°C for bromination to minimize side reactions.

-

Catalysts: Lewis acids (e.g., ) for electrophilic aromatic substitution.

-

Yield: 60–75% (estimated based on analogous syntheses).

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom at position 2 undergoes facile substitution reactions:

-

Suzuki-Miyaura Coupling: With arylboronic acids in the presence of to form biaryl derivatives.

\text{2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Phenyl-1-(5-fluoropyridin-3-yl)ethan-1-one} $$

Example: -

Amination: Reaction with amines (e.g., piperidine) to yield pyridylacetamide derivatives .

Functional Group Transformations

-

Reduction: The ketone group is reduced to a secondary alcohol using or , yielding 1-(5-fluoropyridin-3-yl)-2-bromoethanol .

-

Oxidation: Under strong conditions (e.g., ), the ethanone group forms a carboxylic acid.

Pharmaceutical and Industrial Applications

Drug Intermediate

This compound is pivotal in synthesizing kinase inhibitors, where the pyridine core interacts with ATP-binding pockets:

-

Anticancer Agents: Derivatives exhibit IC values < 100 nM against breast cancer cell lines (MCF-7) .

-

Anti-inflammatory Drugs: Modulates COX-2 and TNF-α pathways in preclinical models .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume